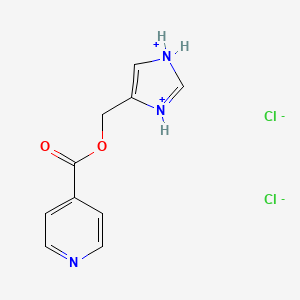
Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride is a chemical compound that combines the structural features of isonicotinic acid and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride typically involves the esterification of isonicotinic acid with imidazol-4-ylmethanol. The reaction is carried out under acidic conditions, often using a cation-exchange resin as a catalyst . The esterification process involves the following steps:
Activation of Isonicotinic Acid: Isonicotinic acid is activated using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Esterification: The activated isonicotinic acid is then reacted with imidazol-4-ylmethanol in the presence of a catalyst to form the ester.
Purification: The resulting ester is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the ester.
Reduction: Reduced forms of the ester, such as alcohols.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, disrupting their normal function. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . The pathways involved include the inhibition of bacterial cell wall synthesis and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Imidazole: A five-membered heterocyclic compound containing two non-adjacent nitrogen atoms.
Isoniazid: A hydrazide derivative of isonicotinic acid used as an anti-tuberculosis drug.
Uniqueness
Isonicotinic acid, imidazol-4-ylmethyl ester, dihydrochloride is unique due to its combined structural features of isonicotinic acid and imidazole. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmaceutical intermediate highlight its significance in scientific research and industrial applications.
Properties
CAS No. |
20062-43-5 |
|---|---|
Molecular Formula |
C10H11Cl2N3O2 |
Molecular Weight |
276.12 g/mol |
IUPAC Name |
1H-imidazole-1,3-diium-4-ylmethyl pyridine-4-carboxylate;dichloride |
InChI |
InChI=1S/C10H9N3O2.2ClH/c14-10(8-1-3-11-4-2-8)15-6-9-5-12-7-13-9;;/h1-5,7H,6H2,(H,12,13);2*1H |
InChI Key |
CETWQGYOZMPKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)OCC2=C[NH2+]C=[NH+]2.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















